molecular formula C13H8Cl4N2 B11947763 N,N'-Bis(3,4-dichlorophenyl)formamidine CAS No. 49755-03-5

N,N'-Bis(3,4-dichlorophenyl)formamidine

Cat. No.: B11947763
CAS No.: 49755-03-5
M. Wt: 334.0 g/mol
InChI Key: YOCJXLMFXFMEFF-UHFFFAOYSA-N
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Description

N,N’-Bis(3,4-dichlorophenyl)formamidine is a chemical compound with the molecular formula C13H8Cl4N2 and a molecular weight of 334.034 g/mol It is characterized by the presence of two 3,4-dichlorophenyl groups attached to a formamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3,4-dichlorophenyl)formamidine typically involves the reaction of 3,4-dichloroaniline with formamidine derivatives. One efficient method for the preparation of formamidines involves the use of aromatic amines and ethyl orthoformate in the presence of a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) . This method is mild, simple, and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(3,4-dichlorophenyl)formamidine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3,4-dichlorophenyl)formamidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N,N’-Bis(3,4-dichlorophenyl)formamidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis(3,4-dichlorophenyl)formamidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and the disruption of cellular processes. The presence of the dichlorophenyl groups may enhance its binding affinity to certain biological targets, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(3,4-dichlorophenyl)formamidine is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which influences its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable tool in various research applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

49755-03-5

Molecular Formula

C13H8Cl4N2

Molecular Weight

334.0 g/mol

IUPAC Name

N,N'-bis(3,4-dichlorophenyl)methanimidamide

InChI

InChI=1S/C13H8Cl4N2/c14-10-3-1-8(5-12(10)16)18-7-19-9-2-4-11(15)13(17)6-9/h1-7H,(H,18,19)

InChI Key

YOCJXLMFXFMEFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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